molecular formula C16H13NO5 B1334040 2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid CAS No. 811841-53-9

2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid

Cat. No. B1334040
CAS RN: 811841-53-9
M. Wt: 299.28 g/mol
InChI Key: VCQBSKKJQUAQFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves esterification processes and photoinduced reductive transformations. For instance, 2-Benzoxazolon-3-yl-acetic acid was esterified using diethylene glycol and polyethylene glycols, employing the dicyclohexylcarbodiimide procedure in tetrahydrofuran, yielding monoesters with good efficiency . Similarly, the combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) with acetic acid was used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . These methods could potentially be adapted for the synthesis of "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazolone derivatives has been studied using X-ray diffraction and quantum chemical calculations, revealing the presence of soft degrees of freedom and the identification of several conformers . These studies provide a foundation for understanding the molecular structure of "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid," which may also exhibit multiple conformers and specific intramolecular interactions.

Chemical Reactions Analysis

The reactivity of benzoxazolone and benzimidazoline derivatives under various conditions has been explored. For example, benzoxazolone derivatives have been used as substrates in enzymatic reactions, leading to the formation of new cephalosporin derivatives . The photoinduced reductive transformation of α,β-epoxy ketones using DMPBI-acetic acid systems indicates that similar photochemical methods could be applied to "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid" to induce specific chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied are influenced by the molecular mass of the substituents, as seen in the case of 2-benzoxazolon-3-yl-acetic acid polyethylene glycol conjugates . The charge density and electron density distribution of benzoxazolone derivatives have been analyzed, showing the effects of intermolecular interactions and hydrogen bonding . These analyses are relevant to understanding the properties of "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid," which may exhibit similar intermolecular interactions and physicochemical behavior.

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : One study outlines the use of benzo[d][1,3]dioxole derivatives in the 1,3-dipolar cycloaddition reactions, highlighting its role in synthesizing complex organic compounds (Stauss, Härter, Neuenschwander, & Schindler, 1972).

  • Antibacterial and Antifungal Applications : Another research illustrates the synthesis of novel compounds using benzo[d][1,3]dioxole derivatives, which were evaluated for their antibacterial and antifungal properties (Umesha & Basavaraju, 2014).

  • Synthesis of Anti-Inflammatory Agents : A different study demonstrates the creation of novel thiazolidin derivatives using benzo[d][1,3]dioxole, which were found to exhibit anti-inflammatory properties (Nikalje, Hirani, & Nawle, 2015).

  • Photochemical Studies : The compound has also been studied in photochemical transformations, such as the study on the photolytic transformation of diclofenac (a related compound) in aqueous solutions (Eriksson, Svanfelt, & Kronberg, 2010).

  • Electrochemical Synthesis : Research on the electrochemical carboxylation of benzyl halides with CO2 to generate phenyl acetic acids also highlights the relevance of similar compounds in organic synthesis (Malapit & Minteer, 2021).

  • Synthesis of Anticonvulsant Agents : The compound has been used in synthesizing novel benzo[1,3]dioxol-5-yloxy-N′-(4-substituted benzylidene)acetohydrazide derivatives with potential anticonvulsant activity (Singh & Tripathi, 2019).

Future Directions

The antidiabetic impact of the compound was evaluated in vivo using a streptozotocin-induced diabetic mice model . Notably, the compound displayed potent α-amylase inhibition while exhibiting a negligible effect on the Hek293t normal cell line, suggesting its safety . This indicates promising future directions for this compound in the field of antidiabetic drug discovery .

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(19)7-10-3-1-2-4-12(10)16(20)17-11-5-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBSKKJQUAQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid

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